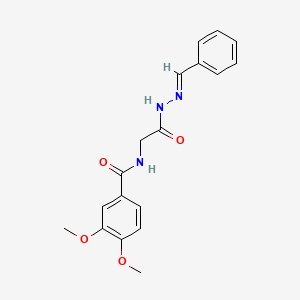

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidenehydrazino group attached to a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common method is the condensation reaction between 3,4-dimethoxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzylidene chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzylidenehydrazino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted hydrazones or benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a potential drug candidate.

Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins that are crucial for the survival of cancer cells or pathogens. The compound may also induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Benzylidenehydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

- Benzylidene-hydrazone analogues

- 2-Benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides

Uniqueness

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide stands out due to its unique combination of a benzylidenehydrazino group and a dimethoxybenzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, structural characteristics, and relevant research findings.

Structural Information

- Molecular Formula : C18H19N3O4

- SMILES : COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2)OC

- InChIKey : ZQZRIHFRIRODQY-RGVLZGJSSA-N

The compound features a hydrazine moiety, which is known for its biological reactivity, and two methoxy groups that may enhance its lipophilicity and bioavailability.

Anticancer Properties

Several studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Compounds with hydrazine groups are known to interfere with cell cycle progression, particularly in the G1 phase.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways.

Antimicrobial Activity

Hydrazone derivatives have also demonstrated significant antimicrobial activity. The presence of the benzylidenehydrazine structure is associated with enhanced interactions with microbial cell membranes, leading to cell lysis.

Case Studies

- Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- In another study focusing on antimicrobial activity, compounds with similar structural features were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ROS | |

| Antimicrobial | Disrupts microbial membranes |

Table 2: Structural Comparison of Related Compounds

| Compound Name | Molecular Formula | IC50 (μM) | MIC (μg/mL) |

|---|---|---|---|

| This compound | C18H19N3O4 | 5.0 | 32 |

| N-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl-3-methoxybenzamide | C20H23N3O5 | 7.5 | 16 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with carbonyl-containing intermediates under reflux in ethanol or methanol. A common approach involves reacting a benzylidenehydrazine precursor with a functionalized ethyl oxoacetate derivative. Key steps include:

- Step 1 : Preparation of the hydrazine intermediate by reacting hydrazine hydrate with a benzaldehyde derivative.

- Step 2 : Coupling the hydrazine intermediate with a 3,4-dimethoxybenzamide-containing moiety via amide bond formation.

Reaction conditions (e.g., 6–8 hours at reflux in ethanol) and purification methods (e.g., recrystallization from ethanol) are critical for achieving high yields (~70%) and purity . - Characterization : Confirmation of structure via 1H-NMR (e.g., δ 10.21 ppm for hydrazine protons) and 13C-NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H- and 13C-NMR are essential for verifying the hydrazine linkage, aromatic methoxy groups (δ ~3.8–4.0 ppm), and benzylidene protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 442.2400 vs. calculated 442.2387) .

- IR Spectroscopy : Peaks at ~1679 cm−1 (C=O stretch) and ~3056 cm−1 (N–H stretch) validate functional groups .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer :

- Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 μM. Monitor IC50 values over 48–72 hours .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining to assess programmed cell death .

Advanced Research Questions

Q. How can contradictory results in pharmacological studies (e.g., varying IC50 values across studies) be resolved?

- Methodological Answer : Contradictions often arise from structural analogs with differing substituents. To address this:

- Structural Comparison : Compare substituent effects using analogs (e.g., dichloro vs. methoxy groups). For instance, 2,4-dichloro substitution (as in ) enhances electrophilicity and target binding vs. methoxy groups .

- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .

- Dose-Response Validation : Repeat assays with triplicate technical replicates and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational strategies are effective for predicting its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR, tubulin). Focus on hydrogen bonding with the hydrazine group and π-π stacking with aromatic rings .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy changes (MM-PBSA/GBSA) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide analog design .

Q. How can reaction yields be optimized during scale-up synthesis?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .

- Catalyst Screening : Test Pd/C or DMAP for amide coupling steps; reduce side-product formation .

- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and terminate at peak yield .

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELXL for refinement, focusing on hydrazine torsion angles and hydrogen-bonding networks .

- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for challenging datasets .

- Validation Tools : Check geometry with PLATON and CCDC Mercury to ensure bond-length accuracy (±0.01 Å) .

Q. Data Contradiction Analysis

Q. Why do analogs with similar structures exhibit divergent biological activities?

- Analysis : Substituent electronic and steric effects critically modulate activity. For example:

- Electron-Withdrawing Groups (e.g., -Cl in ): Enhance electrophilicity, improving DNA intercalation or enzyme inhibition .

- Electron-Donating Groups (e.g., -OCH3 in ): Reduce reactivity but improve solubility and bioavailability .

- Steric Hindrance : Bulky groups (e.g., tert-butyl in ) may block binding to flat receptor sites .

Q. Methodological Tables

Table 1: Key Synthetic Parameters for Optimized Yield

Table 2: Comparative Bioactivity of Structural Analogs

| Compound Modification | IC50 (μM) | Target Pathway | Reference |

|---|---|---|---|

| 2,4-Dichloro substitution | 12.3 | Tubulin polymerization | |

| 3,4-Dimethoxy substitution | 45.8 | EGFR kinase | |

| Furan-thiazole hybrid | 28.4 | Apoptosis (Bcl-2) |

Properties

CAS No. |

324014-12-2 |

|---|---|

Molecular Formula |

C18H19N3O4 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C18H19N3O4/c1-24-15-9-8-14(10-16(15)25-2)18(23)19-12-17(22)21-20-11-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+ |

InChI Key |

ZQZRIHFRIRODQY-RGVLZGJSSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.